molecular formula C16H10F4O B2530276 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 1242145-59-0

1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B2530276
CAS RN: 1242145-59-0
M. Wt: 294.249
InChI Key: FLUPBLPNHLWRLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorinated compounds has been explored in the provided studies. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reported the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of alkali, achieving yields over 80% . Additionally, the synthesis of a compound containing a triazole ring was achieved by treating a triazole-epoxypropyl derivative with sodium methoxide .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. The fluorinated polyimides derived from the novel diamine exhibited good solubility in polar organic solvents and showed excellent thermal and mechanical properties . The structures of the synthesized (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were confirmed by physical constants and spectral data, including UV, IR, and NMR . The crystal structure of the triazole-containing compound was determined to belong to the orthorhombic space group, with specific dihedral angles between the triazole ring and the benzene rings .

Chemical Reactions Analysis

The papers also discuss various chemical reactions involving fluorinated compounds. Pyrolysis reactions of certain fluorophenyl prop-2-enyl ethers were studied, revealing remarkable rearrangement reactions and the formation of complex fluorinated structures . Another study described the reaction of phenol with hexafluoroacetone, leading to a compound with strong intermolecular hydrogen bonds and potential applications in fluoro-containing materials . The discovery of a new deoxofluorinating agent with high thermal stability and resistance to hydrolysis was reported, along with its diverse fluorination capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively analyzed. The fluorinated polyimides showed high glass transition temperatures and thermal stability, as well as outstanding mechanical properties . The effects of substituents on the physical and spectral properties of the synthesized (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were discussed using statistical analysis . The crystal structure of a hexafluoropropanol derivative indicated the presence of strong intermolecular hydrogen bonds, which could be relevant for the synthesis of organic fluoro-containing polymers .

Scientific Research Applications

Molecular Structure and Analysis

  • (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, is synthesized for molecular structure analysis. Its structure has been confirmed by IR and single crystal X-ray diffraction studies. This compound demonstrates significant non-linear optical (NLO) properties, as indicated by its first hyperpolarizability being 63.85 times that of urea, a standard NLO material (Najiya et al., 2014).

Crystal Structure and Packing

  • (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, another related compound, has been studied for its crystal structure. The planar 4-fluorophenyl and 4-methylphenyl groups are twisted from the prop-2-en-1-one group, and the crystal packing is stabilized by intermolecular hydrogen bonding (Butcher et al., 2007).

Synthesis and Hirshfeld Surface Studies

  • Synthesis and characterization of (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one have been achieved, providing insights into intermolecular interactions and electron density transfers within the molecule, which are crucial for understanding its chemical behavior (Salian et al., 2018).

Spectral Behavior and Photophysical Parameters

  • The spectral behavior and photophysical parameters of a related fluorophore, (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF), have been investigated in different media. This research is significant for applications in organic photoemitting diodes and as a probe in micelle formation studies (Pannipara et al., 2015).

Synthesis and Antibacterial Activities

  • A study on the synthesis of fluorinated chalcones, including compounds similar to 1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, has demonstrated their potential antibacterial activities against various pathogenic bacteria, highlighting their significance in pharmaceutical applications (Amole et al., 2019).

Crystal Structure Characterization

  • Structural properties and quantum chemical analysis of chalcone derivatives, such as (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provide insights into their molecular geometry and electronic properties, crucial for understanding their chemical behavior and potential applications (Zaini et al., 2018).

Mechanism of Action

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O/c17-14-8-4-12(5-9-14)15(21)10-3-11-1-6-13(7-2-11)16(18,19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPBLPNHLWRLJ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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